(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid
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Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid precursor, which is then protected with a tert-butoxycarbonyl group. The trimethoxyphenyl group is introduced through a series of reactions, including esterification and subsequent hydrolysis to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing for selective modifications. The trimethoxyphenyl group can interact with various biological pathways, potentially influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid: This compound is unique due to its specific combination of functional groups.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid: Similar structure but with different positions of methoxy groups.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3,4-trimethoxyphenyl)propanoic acid: Another isomer with different methoxy group positions.
Uniqueness
The uniqueness of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4,5-trimethoxyphenyl)propanoic acid lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C17H25NO7 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(8-15(19)20)10-7-13(23-5)14(24-6)9-12(10)22-4/h7,9,11H,8H2,1-6H3,(H,18,21)(H,19,20)/t11-/m0/s1 |
InChI Key |
UIBSSCSCJKPKKS-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1OC)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
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